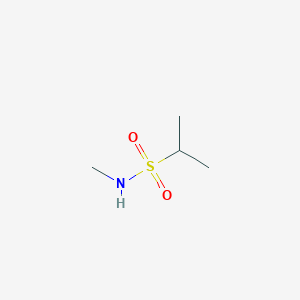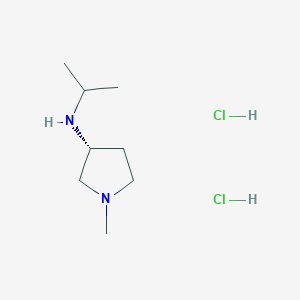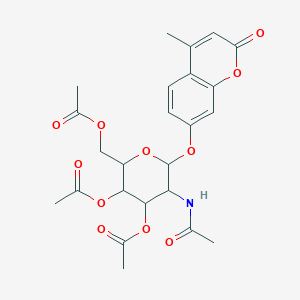![molecular formula C20H19N3O B2675366 N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide CAS No. 2034394-35-7](/img/structure/B2675366.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bipyridine moiety and a tolyl group attached to an acetamide backbone. The bipyridine structure is known for its ability to coordinate with metal ions, making this compound of interest in various fields of research, including coordination chemistry and materials science.
Aplicaciones Científicas De Investigación
N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide has several scientific research applications, including:
-
Coordination Chemistry: : The bipyridine moiety can coordinate with metal ions, making this compound useful in the synthesis of metal complexes for catalysis and materials science.
-
Biological Studies: : The compound can be used as a ligand in the study of metal-protein interactions and enzyme inhibition.
-
Medicinal Chemistry: : The compound’s ability to interact with biological targets makes it a potential candidate for drug development, particularly in the treatment of diseases involving metal ion dysregulation.
-
Materials Science: : The compound can be used in the development of functional materials, such as metal-organic frameworks and coordination polymers, for applications in gas storage and separation.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide typically involves the following steps:
-
Formation of the bipyridine intermediate: : The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in an organic solvent like tetrahydrofuran.
-
Attachment of the tolyl group: : The m-tolyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the m-tolyl ketone.
-
Formation of the acetamide: : The final step involves the reaction of the bipyridine intermediate with the m-tolyl ketone in the presence of an amine, such as ammonia or an amine derivative, to form the acetamide. This reaction can be carried out under mild conditions, such as room temperature, in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can help in identifying the most efficient catalysts and reaction conditions, thereby improving the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form the corresponding N-oxide derivative.
-
Reduction: : The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form the corresponding amine derivative.
-
Substitution: : The bipyridine moiety can undergo substitution reactions with electrophiles, such as alkyl halides or acyl halides, to form substituted bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide.
Major Products
Oxidation: N-oxide derivative of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide.
Reduction: Amine derivative of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide.
Substitution: Substituted bipyridine derivatives.
Comparación Con Compuestos Similares
N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide can be compared with other similar compounds, such as:
-
N-([2,2’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide: : This compound has a similar structure but with a different bipyridine isomer. The difference in the bipyridine moiety can affect the compound’s coordination properties and biological activity.
-
N-([2,4’-bipyridin]-4-ylmethyl)-2-(p-tolyl)acetamide: : This compound has a para-tolyl group instead of a meta-tolyl group. The position of the tolyl group can influence the compound’s steric and electronic properties, thereby affecting its reactivity and interactions with molecular targets.
-
N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-xylyl)acetamide: : This compound has a xylyl group instead of a tolyl group. The presence of an additional methyl group can impact the compound’s solubility and binding affinity to metal ions and biological targets.
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide lies in its specific combination of the bipyridine and tolyl moieties, which confer distinct coordination and biological properties.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15-3-2-4-16(11-15)13-20(24)23-14-17-5-10-22-19(12-17)18-6-8-21-9-7-18/h2-12H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYAVMIGGLNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-Benzoylpiperazin-1-YL)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2675283.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B2675284.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)

![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)

![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
![spiro[adamantane-2,2'-azetidine]-4'-one](/img/structure/B2675301.png)
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride](/img/structure/B2675305.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)
